

MMP145 target binding and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | MMP145  |           |
| Cat. No.:            | B609193 | Get Quote |

An In-depth Technical Guide to MMP14: Target Binding and Kinetics

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a zinc-dependent endopeptidase that plays a pivotal role in extracellular matrix (ECM) remodeling.[1][2] As a type I transmembrane protein, its activity is localized to the pericellular environment, enabling it to be a key regulator of cellular processes such as migration, invasion, and angiogenesis.[1][3][4] MMP14 is initially synthesized as an inactive zymogen (pro-MMP14) and is activated by furin-like proprotein convertases within the trans-Golgi network before being presented on the cell surface.[5][6]

Structurally, MMP14 consists of several domains: a pro-domain, a catalytic domain, a hinge region, a hemopexin (PEX) domain, a transmembrane domain, and a short cytoplasmic tail.[5] [7] The catalytic domain contains the highly conserved zinc-binding motif responsible for its proteolytic activity.[5][6] MMP14's functions are diverse, ranging from the direct degradation of ECM components like collagen, fibronectin, and laminin, to the activation of other MMPs, most notably pro-MMP2.[1][2][5] Its activity is tightly regulated by endogenous inhibitors, primarily the Tissue Inhibitors of Metalloproteinases (TIMPs), with TIMP-2, TIMP-3, and TIMP-4 being specific inactivators.[5][8]

Given its significant role in cancer progression, particularly in metastasis and angiogenesis, MMP14 is a major target for therapeutic intervention.[4][9][10] This guide provides a



comprehensive overview of MMP14's target binding, kinetic properties, associated signaling pathways, and the experimental protocols used for its characterization.

## **Quantitative Data on MMP14 Interactions**

The interaction of MMP14 with its substrates, activators, and inhibitors is characterized by specific kinetic parameters. This data is crucial for understanding its biological function and for the development of targeted inhibitors.

## **Table 1: Substrate Binding and Catalytic Efficiency**

This table summarizes the binding affinities and catalytic efficiencies of MMP14 for some of its key substrates. The catalytic efficiency (kcat/Km) represents how efficiently the enzyme converts a substrate into a product at low substrate concentrations.



| Substrate                       | Description                                                                                                                   | Binding Affinity<br>(Kd)   | Catalytic Efficiency<br>(kcat/Km) (M <sup>-1</sup> s <sup>-1</sup> ) |
|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------|----------------------------------------------------------------------|
| Lumican                         | A small leucine-rich proteoglycan (SLRP) involved in ECM organization.[8]                                                     | ~275 nM                    | Not Reported                                                         |
| Pro-MMP2                        | Gelatinase A, a key<br>substrate activated by<br>MMP14.[2]                                                                    | Complex (TIMP-2 dependent) | Not Reported                                                         |
| Collagen (Type I, II,           | Major structural proteins of the ECM directly degraded by MMP14.[5]                                                           | Not Reported               | Not Reported                                                         |
| Fibronectin                     | A high-molecular-<br>weight ECM<br>glycoprotein.[5]                                                                           | Not Reported               | Not Reported                                                         |
| VEGFR1-derived peptide          | A peptide substrate<br>derived from the<br>VEGFR1 cleavage<br>site.[11]                                                       | Not Reported               | Not Reported                                                         |
| Gold Nanoparticle<br>Conjugates | Peptide substrates immobilized on gold nanoparticles, showing reduced catalytic efficiency compared to free peptides.[12][13] | Not Applicable             | ~50-200 fold lower<br>than free peptide                              |

# **Table 2: Inhibitor Binding Kinetics**

This table details the inhibition constants (Ki) and IC50 values for various MMP14 inhibitors, including endogenous proteins and synthetic small molecules. Lower values indicate higher potency.



| Inhibitor                   | Туре                          | Inhibition Constant<br>(Ki) | IC50          |
|-----------------------------|-------------------------------|-----------------------------|---------------|
| TIMP-1                      | Endogenous Protein            | Poor inhibitor              | Not Reported  |
| TIMP-2                      | Endogenous Protein            | ~56.1 nM                    | Not Reported  |
| TIMP-3                      | Endogenous Protein            | Binds rapidly               | Not Reported  |
| (R)-ND-336                  | Small Molecule                | 119 nM                      | Not Reported  |
| ND-336                      | Small Molecule                | 120 nM                      | Not Reported  |
| KD014 (DX-2400)             | Human Monoclonal<br>Antibody  | 0.9 nM                      | Not Reported  |
| N-TIMP2 Var1                | Engineered N-TIMP2<br>Variant | 0.53 ± 0.1 nM               | Not Reported  |
| Clioquinol                  | Small Molecule (FDA-approved) | Not Reported                | 26.9 ± 5.3 μM |
| Chloroxine                  | Small Molecule (FDA-approved) | Not Reported                | 25.6 ± 4.2 μM |
| 3-Aminobenzene-1,2-<br>diol | Small Molecule                | Not Reported                | 16.3 μΜ       |

# Signaling Pathways and Molecular Interactions

MMP14 activity is integrated into complex signaling networks that control cell behavior. Its functions extend beyond simple ECM degradation to include the modulation of signaling cascades through both proteolytic and non-proteolytic mechanisms.

## **Pro-MMP2 Activation Pathway**

One of the most well-characterized functions of MMP14 is the activation of pro-MMP2 on the cell surface. This process requires the formation of a trimolecular complex with TIMP-2. A TIMP-2 molecule binds to the catalytic domain of one MMP14 molecule, and its C-terminal domain then acts as a receptor for the hemopexin domain of pro-MMP2. An adjacent, TIMP-



free MMP14 molecule then cleaves the pro-domain of the captured pro-MMP2, leading to its activation.



Click to download full resolution via product page

Caption: Cell surface activation of pro-MMP2 by MMP14.

## Non-Proteolytic Signaling via Integrin Interaction

MMP14 can also signal independently of its catalytic activity. The cytoplasmic tail of MMP14 can associate with  $\beta1$  integrin, leading to the activation of the Ras-Raf-ERK signaling cascade. [2] This interaction promotes cell migration and demonstrates the versatility of MMP14 as both an enzyme and a signaling scaffold.





Click to download full resolution via product page

Caption: MMP14 non-proteolytic signaling pathway.

# **Detailed Experimental Protocols**

Characterizing the enzymatic activity and binding kinetics of MMP14 requires specific biochemical and biophysical assays.

## **Protocol 1: Fluorogenic MMP14 Activity Assay**

This protocol is adapted from commercially available kits and is used for measuring MMP14 enzymatic activity and screening for inhibitors.[4][14]



Principle: A quenched fluorogenic peptide substrate is cleaved by active MMP14, releasing a fluorophore from its quencher and resulting in a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to MMP14 activity.

#### Materials:

- Recombinant active MMP14 enzyme
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Ala-Cys(Mob)-Trp-Ala-Arg-Dap(Dnp)-NH2)
- MMP Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl<sub>2</sub>, 150 mM NaCl, 0.05% Brij-35, pH
  7.5)
- Test inhibitors and controls (e.g., DMSO for vehicle)
- Black, low-binding 96-well microtiter plate
- Fluorescent microplate reader (λexc/λem = 328 nm/393 nm)

### Procedure:

- Reagent Preparation: Thaw all reagents on ice. Prepare a 10 μM working solution of the fluorogenic substrate by diluting the stock (e.g., 1 mM) in MMP Assay Buffer.
- Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in MMP Assay Buffer containing a final DMSO concentration not exceeding 1%.
- Reaction Setup:
  - Add 25 μl of the substrate solution to each well.
  - $\circ~$  Add 5  $\mu l$  of the inhibitor solution to the "Test Sample" wells.
  - Add 5 μl of inhibitor buffer (e.g., 10% DMSO in buffer) to "Blank" (no enzyme) and "Positive Control" (no inhibitor) wells.
- Enzyme Addition:



- Dilute the active MMP14 enzyme in cold MMP Assay Buffer to the desired final concentration (e.g., 3.2 ng/μl).
- Initiate the reaction by adding 20 μl of the diluted MMP14 solution to the "Positive Control" and "Test Sample" wells.
- Add 20 μl of MMP Assay Buffer to the "Blank" wells. The final reaction volume is 50 μl.
- Incubation and Measurement:
  - Incubate the plate at 37°C, protected from light.
  - Measure the fluorescence intensity kinetically over a period of 1-2 hours or as a single endpoint reading.
- Data Analysis:
  - Subtract the "Blank" fluorescence values from all other readings.
  - Calculate the rate of reaction (slope of the kinetic curve) for each well.
  - Determine IC50 values for inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for a fluorogenic MMP14 activity assay.

# Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the direct binding interaction between two molecules in real-time, allowing for the determination of association (ka), dissociation (kd), and affinity (Kd) constants.[8][11]

Principle: One molecule (ligand, e.g., MMP14) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., inhibitor or substrate) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).



### Materials:

- SPR instrument (e.g., Biacore)
- Sensor Chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant MMP14 catalytic domain (ligand)
- Analyte (inhibitor or substrate) at various concentrations
- Running buffer (e.g., HBS-P+ buffer)

### Procedure:

- Chip Preparation and Ligand Immobilization:
  - Equilibrate the system with running buffer.
  - Activate the carboxyl groups on the CM5 sensor surface by injecting a mixture of EDC and NHS.
  - Immobilize the MMP14 catalytic domain to the surface via amine coupling by injecting it at a low concentration (e.g., 10 μg/ml) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5).
  - Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
- Analyte Injection (Binding Analysis):
  - Prepare a series of analyte dilutions in running buffer.
  - Inject each analyte concentration over the reference and ligand-immobilized flow cells for a set period (association phase).







 Switch back to flowing only running buffer over the chip to monitor the decay of the signal (dissociation phase).

### • Surface Regeneration:

 If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

### Data Analysis:

- Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding sensorgram.
- Fit the association and dissociation curves of the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd (Kd = kd/ka).





Click to download full resolution via product page

Caption: General workflow for an SPR binding assay.

## Conclusion

MMP14 is a multifaceted enzyme whose importance in physiology and pathology is well-established. Its pericellular proteolytic activity, combined with its role in intracellular signaling, makes it a critical node in the regulation of cell behavior and tissue architecture. The



quantitative data on its binding kinetics and catalytic efficiency are essential for the rational design of specific and potent inhibitors. The detailed experimental protocols provided herein offer a foundation for researchers to accurately characterize MMP14 activity and its interactions. A deeper understanding of MMP14's complex biology will continue to fuel the development of novel therapeutic strategies for diseases such as cancer, where its activity is often dysregulated.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MMP14 Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Matrix metalloproteinase 14 modulates signal transduction and angiogenesis in the cornea
  PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential MMP-14 Targeting by Lumican-Derived Peptides Unraveled by In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical characterization of MMP-14 active site-Zn(ii)-peptide inhibitor ternary complexes: a strategy for matrix metalloproteinase inhibition in cancer progression Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]



- 14. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [MMP145 target binding and kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609193#mmp145-target-binding-and-kinetics]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com